
1,5-Dihydro-2H-1,2-azaborol-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydro-2H-1,2-azaborol-2-yl is a heterocyclic compound that contains both nitrogen and boron atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-2H-1,2-azaborol-2-yl typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a boron-containing precursor with a nitrogen-containing compound under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the cyclization process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1,5-Dihydro-2H-1,2-azaborol-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially changing its reactivity.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of this compound.
科学的研究の応用
1,5-Dihydro-2H-1,2-azaborol-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 1,5-Dihydro-2H-1,2-azaborol-2-yl exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-dione: A compound with a similar ring structure but different functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with different atoms in the ring.
Uniqueness
1,5-Dihydro-2H-1,2-azaborol-2-yl is unique due to the presence of both nitrogen and boron in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
113612-87-6 |
|---|---|
分子式 |
C3H5BN |
分子量 |
65.89 g/mol |
InChI |
InChI=1S/C3H5BN/c1-2-4-5-3-1/h1-2,5H,3H2 |
InChIキー |
JPFPSXVIYQEFPF-UHFFFAOYSA-N |
正規SMILES |
[B]1C=CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)

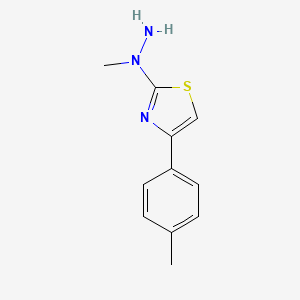
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)

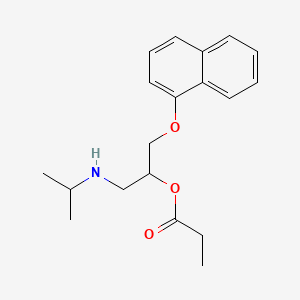
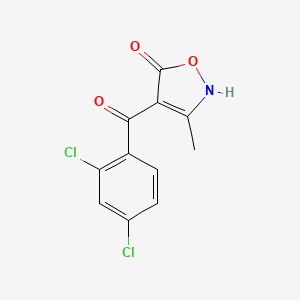

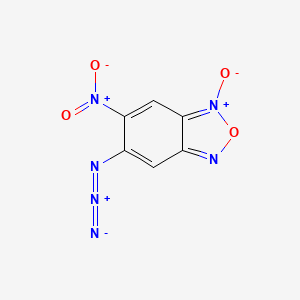
![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
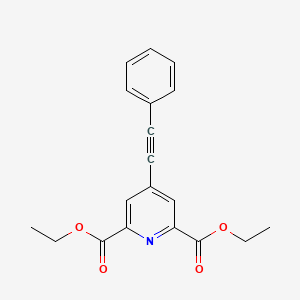

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
